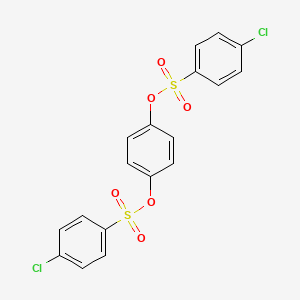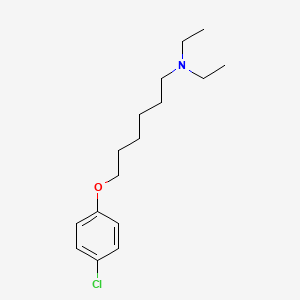
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid
説明
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid, also known as MDAA, is a chemical compound that has been studied for its potential use in scientific research. MDAA is a derivative of the amino acid phenylalanine and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter, which is a protein responsible for the reuptake of serotonin in the brain. This affinity makes 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid a potential tool for studying the function of the serotonin transporter and its role in various neurological disorders.
作用機序
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid is believed to exert its effects by inhibiting the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin can have various biochemical and physiological effects, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid can have various biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, leading to changes in mood and behavior. 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid has also been shown to increase dopamine levels in the brain, which can have a positive effect on motivation and reward-seeking behavior.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily purified using column chromatography. It also has a high affinity for the serotonin transporter, making it a useful tool for studying the function of this protein. However, 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its effects on behavior and mood can be difficult to interpret, as they can be highly variable depending on the individual.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid. One potential area of study is its use in the treatment of neurological disorders such as depression and anxiety. 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid's ability to increase serotonin and dopamine levels in the brain could make it a useful tool in developing new treatments for these disorders. Another potential area of study is its use in understanding the mechanisms of addiction and reward-seeking behavior. 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid's ability to increase dopamine levels in the brain could make it a useful tool in studying the neural pathways involved in these behaviors. Finally, further research could be done to improve the water solubility of 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid, making it a more versatile tool for use in lab experiments.
Conclusion:
3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its ability to increase serotonin and dopamine levels in the brain make it a useful tool for studying the function of these neurotransmitters and their role in various neurological disorders. While 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid has some limitations, its relatively simple synthesis method and high affinity for the serotonin transporter make it a promising compound for future research.
特性
IUPAC Name |
(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(12-4-2-1-3-5-12)18-13(17(20)21)8-11-6-7-14-15(9-11)23-10-22-14/h1-9H,10H2,(H,18,19)(H,20,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGKIRVFYJOKQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-5-[5-methoxy-2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643893.png)

![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4643909.png)
![3-(1,3-benzothiazol-2-yl)-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4643923.png)


![2-(4-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643939.png)

![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4643949.png)
![N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}acetamide](/img/structure/B4643956.png)

